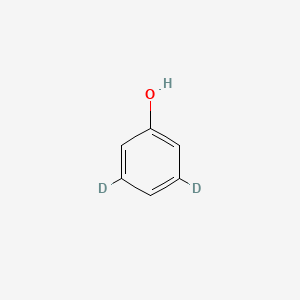

3,5-Dideuteriophenol

Descripción

The Fundamental Role of Deuterium (B1214612) Isotopes in Chemical and Biological Sciences

Deuterium (²H or D), a stable isotope of hydrogen, possesses a nucleus with one proton and one neutron, giving it approximately twice the mass of the more common protium (B1232500) (¹H) isotope. britannica.comclearsynth.com This mass difference, while seemingly subtle, has significant consequences for the physical and chemical properties of molecules. clearsynth.com The most notable of these is the kinetic isotope effect (KIE), where the greater mass of deuterium leads to a lower zero-point vibrational energy for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. sci-hub.se Consequently, breaking a C-D bond typically requires more energy, resulting in slower reaction rates. britannica.com This effect is a powerful tool for elucidating reaction mechanisms, as a significant KIE observed upon deuteration indicates that C-H bond cleavage is part of the rate-determining step of the reaction. quora.com

Beyond mechanistic studies, deuterium serves as an invaluable, non-radioactive tracer in metabolic research and environmental science. sci-hub.se Deuterium-labeled compounds can be tracked through complex biological systems or environmental pathways using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. ontosight.ai In pharmaceutical sciences, site-specific deuteration is employed to create "heavy drugs" with improved pharmacokinetic profiles. sustainability-directory.com By replacing hydrogen with deuterium at metabolically vulnerable sites, the rate of drug metabolism can be slowed, potentially increasing the drug's half-life and efficacy. nih.govnih.gov

Historical Context and Evolution of Isotopic Labeling Methodologies

The concept of isotopes was first introduced in 1913 by Frederick Soddy. nih.gov The discovery of deuterium in 1931 by Harold C. Urey and his colleagues marked a significant milestone, providing a stable isotope for hydrogen-related studies. britannica.com Early isotopic labeling work, pioneered by researchers like Rudolph Schoenheimer in the 1930s, utilized stable isotopes to trace the metabolic fate of molecules, revolutionizing our understanding of biochemistry. nih.gov

The evolution of isotopic labeling has been intrinsically linked to advancements in analytical instrumentation, particularly mass spectrometry. nih.gov The development of techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) has enabled the precise quantification of isotopically labeled compounds in complex mixtures. nih.gov Initially, labeling methods were often non-specific. However, the demand for more precise information has driven the development of sophisticated synthetic strategies for site-specific isotope incorporation. nih.gov Modern methods, including transition-metal-catalyzed hydrogen isotope exchange (HIE), allow for the late-stage, highly selective deuteration of complex molecules, a significant improvement in efficiency and atom economy. nih.govrsc.org

Significance of Site-Specific Deuteration, with Emphasis on Aromatic Systems

In drug discovery, the site-specific deuteration of aromatic rings can block unwanted metabolic transformations, enhancing a drug's stability and performance. nih.gov Furthermore, deuterated aromatic compounds are invaluable as internal standards for quantitative analysis in mass spectrometry, improving the accuracy of measurements in bioanalytical studies. ontosight.ainih.govmdpi.com Recent advancements have even utilized photoexcitation to achieve metal-free, site-selective deuteration of aromatics, offering new pathways to previously inaccessible labeled compounds. nih.gov

Overview of Research Trajectories for Deuterated Phenols, particularly 3,5-Dideuteriophenol

Deuterated phenols are a class of compounds frequently used in research to study reaction mechanisms and as labeled standards. mdpi.comontosight.ai The replacement of hydrogen with deuterium on the phenolic ring or in the hydroxyl group can significantly influence reaction rates, particularly in processes involving proton-coupled electron transfer (PCET). acs.orgnih.gov Studies have shown significant kinetic isotope effects when the phenolic proton is replaced with deuterium, providing evidence for its transfer in the rate-determining step of certain reactions. acs.org

Among deuterated phenols, This compound is a specific isotopologue where the hydrogen atoms at positions 3 and 5 of the phenol (B47542) ring are replaced by deuterium. This particular substitution pattern makes it a useful tool for mechanistic studies where the reactivity of these specific sites is of interest. researchgate.net Research involving this compound and other specifically deuterated phenols allows for the detailed investigation of enzymatic reactions, the study of reaction pathways, and the preparation of labeled markers for biological and materials science applications. ontosight.airesearchgate.net For example, studies on the anions derived from this compound, among other deuterated phenols, have been used to elucidate reaction mechanisms. researchgate.net The reaction of phenols with deuterated superacids can also be used to prepare partially deuterated phenols like this compound. researchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

3,5-dideuteriophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i2D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWSIDIOOBJBQZ-PBNXXWCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=CC(=C1)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583884 | |

| Record name | (3,5-~2~H_2_)Phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64045-87-0 | |

| Record name | (3,5-~2~H_2_)Phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 64045-87-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization and Elucidation of 3,5 Dideuteriophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of molecules. The introduction of deuterium (B1214612) at specific positions in a molecule like phenol (B47542) significantly alters its NMR spectral properties, providing unique insights that are not accessible with the unlabeled compound.

Deuterium (²H) NMR Spectroscopy: Analysis of Molecular Reorientations and Solid-State Interactions (e.g., in Cement Matrices)

Deuterium (²H) NMR spectroscopy is particularly informative in the solid state. Due to its spin I=1, the deuterium nucleus possesses a quadrupole moment, which interacts with the local electric field gradient. This interaction is highly sensitive to the orientation and dynamics of the C-D bond.

A notable application of ²H NMR is the study of molecular mobility in complex matrices. For instance, the behavior of deuterated phenols, such as d5-phenol, within white Portland cement has been investigated to understand the solidification and stabilization of organic waste. nih.gov In such studies, ²H NMR can distinguish between different motional regimes of the phenol molecules. A narrow, "liquid-like" signal indicates freely tumbling phenol molecules, likely dissolved in the pore water of the cement matrix. In contrast, a broad, solid-state pattern is characteristic of immobilized phenol molecules.

Detailed analysis of the ²H NMR lineshape can reveal specific molecular motions. For phenol, a characteristic motion is the 180° flip of the phenyl ring about its C1-C4 axis. By analyzing the temperature dependence of the ²H NMR spectra, the activation energy for this ring flip can be determined. For d5-phenol in a dried cement matrix, the activation energy for the 180° ring flip process has been found to be approximately 5.5 kcal/mol. This value provides a lower limit for the strength of the interaction between the phenol molecule and the cement matrix.

Table 1: Molecular Dynamics of Deuterated Phenol in a Cement Matrix from ²H NMR

| Parameter | Observation | Interpretation |

| Spectral Lineshape | Combination of a narrow, liquid-like component and a broad, solid-state pattern. | Coexistence of mobile phenol (in pore water) and immobilized phenol (bound to the cement matrix). |

| Molecular Motion | 180° phenyl ring flips. | This is a primary mode of reorientation for the immobilized phenol. |

| Activation Energy (Ea) | ~5.5 kcal/mol for the 180° ring flip. | Quantifies the energy barrier for this motion and indicates the strength of the phenol-matrix interaction. |

Carbon-13 (¹³C) NMR Spectroscopy: Investigation of Hydrogen-Deuterium Exchange Mechanisms and Surface Properties in Catalysis

Carbon-13 (¹³C) NMR spectroscopy is a powerful tool for probing the carbon skeleton of a molecule. In the context of 3,5-dideuteriophenol, ¹³C NMR is instrumental in studying hydrogen-deuterium (H-D) exchange reactions, particularly in the field of catalysis. The large chemical shift range of ¹³C NMR allows for the resolution of signals from individual carbon atoms in the aromatic ring, making it possible to monitor changes at specific positions. scioninstruments.com

The H-D exchange between phenol and a deuterium source (like D₂O or D₂ gas) over various solid catalysts can be followed by ¹³C NMR. scioninstruments.com The incorporation of deuterium at a carbon position causes a small upfield shift (isotope shift) in the ¹³C NMR signal and can lead to splitting of the signal into a triplet due to ¹J(¹³C-¹H) coupling being replaced by ¹J(¹³C-²H) coupling. By integrating the signals of the deuterated and non-deuterated carbons, the extent of deuterium incorporation at each position can be quantified. lipidmaps.org

This technique has been used to study the surface properties of catalysts such as metal oxides. For example, the pattern of deuteration on the phenol ring (e.g., ortho, para, or meta positions) can provide insights into the acidic or basic nature of the catalyst surface and the orientation of the adsorbed phenol molecule. scioninstruments.com Acidic catalysts tend to promote exchange at the ortho and para positions, which are activated towards electrophilic substitution. The study of these exchange reactions provides valuable information on the adsorptive structure of phenol on the catalyst surface. scioninstruments.com

Proton (¹H) NMR Spectroscopy: Elucidation of Intra- and Intermolecular Hydrogen Bonding, Solvation State, and Conformational Dynamics of Phenols

Proton (¹H) NMR spectroscopy is highly sensitive to the chemical environment of hydrogen atoms. In this compound, the absence of protons at the 3 and 5 positions simplifies the aromatic region of the ¹H NMR spectrum, facilitating the analysis of the remaining protons at positions 2, 4, and 6, and the hydroxyl proton.

The chemical shift of the hydroxyl (-OH) proton is particularly sensitive to hydrogen bonding. ceitec.czmdpi.com In dilute, non-polar solvents, the -OH signal appears at a relatively upfield position. As the concentration increases or in the presence of hydrogen-bond accepting solvents, the signal shifts downfield due to the formation of intermolecular hydrogen bonds. This effect can be used to study the association and solvation state of phenols.

Furthermore, ¹H NMR can be used to study the dynamics of hydrogen bonding. The exchange of the hydroxyl proton with deuterium from a solvent like D₂O leads to the disappearance of the -OH signal from the ¹H NMR spectrum. ceitec.cz This H-D exchange can provide information on the lability of the hydroxyl proton and the strength of the hydrogen bonds it is involved in. In this compound, the simplified aromatic signals make the observation of the -OH proton and its behavior more straightforward, aiding in the detailed study of its hydrogen bonding interactions and conformational dynamics.

Table 2: Representative ¹H NMR Chemical Shifts for Phenol and Expected Shifts for this compound

| Proton Position | Typical Chemical Shift (δ) in Phenol (ppm in CDCl₃) | Expected Chemical Shift (δ) in this compound (ppm in CDCl₃) | Expected Multiplicity |

| H-2, H-6 | 6.90 | ~6.90 | Doublet |

| H-3, H-5 | 7.28 | - | - |

| H-4 | 6.99 | ~6.99 | Triplet |

| -OH | Variable (e.g., 4.5-5.5) | Variable | Singlet |

Note: The absence of protons at positions 3 and 5 in this compound simplifies the coupling patterns of the remaining aromatic protons.

Quantitative NMR Techniques for Precise Isotopic Enrichment Determination (e.g., for Kinetic Isotope Effect Measurements)

Quantitative NMR (qNMR) is a method that allows for the determination of the concentration or purity of a substance by comparing the integral of a signal from the analyte to that of a certified internal standard. libretexts.org This technique can be adapted to precisely determine the level of isotopic enrichment in labeled compounds like this compound.

One of the key applications of precise isotopic enrichment determination is in the measurement of kinetic isotope effects (KIEs). A KIE is the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes. lcms.cz By measuring the isotopic composition of either the reactant or the product at different stages of a reaction, the KIE can be calculated. washington.eduthermofisher.com

For example, if this compound is used in a reaction where the C-H bonds at positions 3 and 5 are involved in the rate-determining step, the rate of reaction will be different compared to unlabeled phenol. Quantitative ¹H or ¹³C NMR can be used to measure the ratio of deuterated to non-deuterated species in the starting material or product. This information, combined with the fractional conversion of the reaction, allows for the calculation of the KIE. Such measurements are crucial for elucidating reaction mechanisms, as they provide detailed information about the transition state of the rate-limiting step. washington.eduthermofisher.com

Mass Spectrometry (MS) in Structural and Quantitative Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is widely used for both qualitative and quantitative analysis of chemical compounds.

Application of this compound as an Internal Standard in Quantitative Mass Spectrometry

In quantitative mass spectrometry, particularly when coupled with chromatographic separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), an internal standard (IS) is often used to improve the accuracy and precision of the measurement. scioninstruments.com An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the mass spectrometer.

Deuterated compounds, such as this compound, are excellent internal standards for the quantification of their unlabeled counterparts. Because its retention time in chromatography is nearly identical to that of phenol, it co-elutes with the analyte. However, due to its higher mass (two additional mass units from the two deuterium atoms), it can be separately detected by the mass spectrometer.

The procedure involves adding a known amount of this compound to the sample before preparation and analysis. Any loss of analyte during sample extraction, cleanup, or injection into the instrument will be mirrored by a proportional loss of the internal standard. scioninstruments.com By measuring the ratio of the signal from the analyte (phenol) to the signal from the internal standard (this compound), accurate quantification can be achieved, as this ratio remains constant even if the absolute signal intensities vary. This method is widely employed in environmental analysis for the quantification of phenols in water samples and in food analysis for determining contaminants like bisphenol A.

Table 3: Use of this compound as an Internal Standard in GC-MS Analysis

| Analyte | Internal Standard | Rationale for Use | Typical Application |

| Phenol | This compound | Similar chemical properties and chromatographic behavior, but different mass-to-charge ratio. scioninstruments.com | Quantification of phenol in environmental water samples. |

| Bisphenol A | This compound (or other deuterated phenols) | Corrects for matrix effects and variations in sample preparation and instrument response. | Analysis of bisphenol A in food packaging and biological samples. |

| Chlorinated Phenols | This compound (as part of a suite of deuterated standards) | Provides robust quantification for a class of related phenolic compounds. | Monitoring of drinking water quality according to EPA methods. |

Gas-Phase Unimolecular Dissociation and Fragmentation Pathways of Deprotonated Phenoxide Ions: Specific Studies on this compound and its Analogs

The study of gas-phase unimolecular dissociation of deprotonated ions provides crucial insights into their intrinsic stability and fragmentation pathways. In the case of phenoxide ions and their isotopically labeled analogs like 3,5-dideuteriophenoxide, these studies reveal how the placement of deuterium atoms influences reaction mechanisms.

When subjected to collisional activation, deprotonated phenoxide ions undergo fragmentation through various channels. Common fragmentation reactions involve the loss of neutral molecules such as carbon monoxide (CO), which is a characteristic fragmentation for many aromatic compounds. For substituted phenols, the fragmentation pathways can be more complex and are often influenced by the nature and position of the substituents. nih.govresearchgate.net For instance, in deprotonated dinitrophenol, significant rearrangements are observed, leading to the elimination of molecules like nitric oxide (NO). nih.gov

The dissociation of deprotonated peptides containing aromatic residues can also offer analogous insights. For example, the fragmentation of deprotonated RGD (arginylglycylaspartic acid) involves complex rearrangements and bond cleavages to form various product ions. nih.gov These studies, often supported by quantum chemistry modeling, help in elucidating the intricate mechanisms governing ion dissociation. nih.govresearchgate.net

The introduction of deuterium atoms at specific positions, as in this compound, serves as a powerful tool for tracing the atoms involved in bond cleavage and rearrangement processes. By analyzing the mass-to-charge ratio of the resulting fragment ions, researchers can determine whether the deuterium atoms are retained or lost during a specific fragmentation event. This information is invaluable for proposing and validating detailed fragmentation mechanisms.

Tandem Mass Spectrometry (MS/MS) for Elucidating Complex Fragmentation Mechanisms and Structural Connectivity

Tandem mass spectrometry (MS/MS) is an indispensable technique for unraveling the complex fragmentation mechanisms of ions and for determining the structural connectivity of molecules. wikipedia.org In an MS/MS experiment, precursor ions, such as deprotonated this compound, are selected in the first stage of mass analysis, subjected to fragmentation, and the resulting product ions are analyzed in a second stage. wikipedia.org This process, often involving collision-induced dissociation (CID), provides a fragmentation spectrum that is characteristic of the precursor ion's structure. scielo.brresearchgate.net

The fragmentation patterns observed in the MS/MS spectra of deprotonated phenols and their derivatives can be intricate, often involving rearrangements. acs.orgnist.gov For example, studies on deprotonated N-acyl aromatic sulfonamides have shown that the formation of the phenoxide ion can occur through a Smiles-type rearrangement at low energy. acs.orgnist.gov The use of isotopically labeled compounds, such as those containing ¹⁸O, has been crucial in confirming such rearrangement mechanisms. acs.orgnist.gov

For this compound, MS/MS analysis allows for a detailed examination of how the deuterium labels affect the fragmentation pathways. By comparing the MS/MS spectrum of 3,5-dideuteriophenoxide with that of unlabeled phenoxide, researchers can pinpoint which fragmentation channels involve the C-H (or C-D) bonds at the 3 and 5 positions. This comparative analysis is fundamental for understanding the influence of isotopic substitution on the stability and reactivity of specific bonds within the ion.

The data generated from MS/MS experiments on isotopically labeled compounds can be used to construct detailed fragmentation roadmaps. These roadmaps are essential for the structural elucidation of unknown compounds and for gaining a deeper understanding of reaction dynamics in the gas phase.

Vibrational Spectroscopy (Infrared - IR) for Isotopic Differentiation and Bond Analysis

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for distinguishing between isotopic molecules and for analyzing the specific chemical bonds within a molecule. tanta.edu.egnih.gov The technique is based on the principle that molecular bonds vibrate at specific frequencies, and the absorption of IR radiation at these frequencies leads to a vibrational spectrum that is a unique fingerprint of the molecule. libretexts.orgmdpi.com

The substitution of hydrogen with deuterium results in a significant mass change, which in turn alters the vibrational frequencies of the bonds involving these atoms. Specifically, the stretching frequency of a C-D bond is lower than that of a C-H bond, and similarly, the O-D stretching frequency is lower than the O-H stretching frequency. This isotopic shift is readily observable in the IR spectrum.

Studies on phenol and its deuterated isotopomers have demonstrated the utility of IR spectroscopy in this regard. acs.orgnih.gov The OH- and OD-stretching fundamental and overtone spectra show distinct bands that can be clearly assigned. acs.orgnih.gov For instance, the IR spectrum of phenol shows a characteristic broad absorption for the –OH group around 3500 cm⁻¹, while deuterated phenols exhibit a corresponding O-D stretching band at a lower frequency. libretexts.org

In the case of this compound, IR spectroscopy can confirm the presence of C-D bonds by identifying their characteristic stretching and bending vibrations. The analysis of the "fingerprint" region of the IR spectrum (typically 1500-500 cm⁻¹) can provide further evidence for the specific positions of the deuterium atoms on the aromatic ring. The table below summarizes typical IR absorption frequencies for relevant bonds.

| Bond | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200-3600 |

| O-D | Stretching | 2400-2700 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-D (aromatic) | Stretching | 2200-2300 |

| C=C (aromatic) | Stretching | 1450-1600 |

Integration of Advanced Spectroscopic Techniques for Comprehensive Isotopic Purity and Positional Localization

A comprehensive analysis of isotopically labeled compounds like this compound requires the integration of multiple advanced spectroscopic techniques. While individual methods provide valuable information, their combination allows for a more complete and accurate characterization of isotopic purity and the precise location of the isotopic labels.

High-resolution mass spectrometry (HRMS) is a key technique for determining the isotopic purity of deuterated compounds. nih.govresearchgate.net By accurately measuring the mass-to-charge ratio, HRMS can distinguish between molecules with different numbers of deuterium atoms (isotopologs). nih.gov This allows for the quantification of the percentage of the desired deuterated compound in a sample. almacgroup.comresearchgate.net

Tandem mass spectrometry (MS/MS), as discussed earlier, is crucial for confirming the position of the deuterium labels. By inducing fragmentation and analyzing the resulting product ions, one can deduce which parts of the molecule contain the isotopic labels. nih.govresearchgate.net

Vibrational spectroscopy (IR and Raman) complements mass spectrometry by providing direct evidence of the C-D bonds. The presence and position of characteristic C-D vibrational bands in the IR or Raman spectrum confirm the incorporation of deuterium into the molecule and can help verify the intended substitution pattern. researchgate.net

By combining the quantitative data on isotopic distribution from HRMS with the structural information from MS/MS and the bond-specific details from vibrational spectroscopy, a highly reliable assessment of the isotopic purity and positional integrity of this compound can be achieved. This integrated approach is essential for ensuring the quality of isotopically labeled standards used in various scientific applications.

Mechanistic Investigations Utilizing 3,5 Dideuteriophenol As a Probe

Kinetic Isotope Effects (KIE) in Phenolic Reaction Mechanisms

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its isotopes. wikipedia.org It is formally expressed as the ratio of the rate constant of the reaction with the light isotope (kL) to that with the heavy isotope (kH). wikipedia.org The study of KIEs using molecules like 3,5-dideuteriophenol is a cornerstone of mechanistic chemistry, providing profound insights into the steps of a reaction. mmcmodinagar.ac.in

Primary and Secondary Deuterium (B1214612) Kinetic Isotope Effects: Theoretical Foundations and Experimental Determination

Kinetic isotope effects are broadly classified into primary and secondary effects. researchgate.net

Primary Kinetic Isotope Effect (PKIE): A primary KIE occurs when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. baranlab.org For deuterium substitution, the C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond. mmcmodinagar.ac.inbaranlab.org Consequently, more energy is required to break the C-D bond, leading to a slower reaction rate. The theoretical maximum for a primary C-H/C-D KIE at room temperature is approximately 7. mmcmodinagar.ac.in A measured kH/kD value of 2 or greater is strong evidence that the bond to the hydrogen is being broken in the rate-limiting step. mmcmodinagar.ac.in In the context of this compound, a primary KIE would be observed in reactions where the C-D bonds at positions 3 or 5 are cleaved during the rate-determining step, such as in certain electrophilic aromatic substitution reactions.

Secondary Kinetic Isotope Effect (SKIE): A secondary KIE is observed when the isotopic substitution occurs at a position that is not directly involved in bond-making or bond-breaking in the rate-determining step. wikipedia.org These effects are typically much smaller than primary KIEs, with kH/kD values often ranging from 0.7 to 1.5. wikipedia.org They arise from changes in the vibrational environment of the isotopic atom between the ground state and the transition state. For example, a change in hybridization at a carbon atom from sp2 (in the phenol (B47542) ring) to sp3 during a reaction would alter the vibrational frequencies of the attached C-D bond, resulting in an SKIE. In reactions involving the hydroxyl group of this compound, the deuterium atoms at C3 and C5 would give rise to secondary KIEs.

Experimental determination of KIEs can be performed through separate experiments measuring the absolute reaction rates of the deuterated and non-deuterated compounds or, more precisely, through intermolecular competition experiments where a mixture of the isotopic compounds reacts and the product distribution is analyzed. wikipedia.org

Elucidation of Rate-Determining Steps and Characterization of Transition State Structures in Organic Reactions

The use of deuterated analogs is instrumental in identifying the rate-determining step of a reaction. A significant primary KIE points to the cleavage of the C-H(D) bond in the slowest step. baranlab.org Furthermore, KIEs provide valuable information for characterizing the structure of the transition state—the high-energy arrangement of atoms that exists transiently between reactants and products. uni-giessen.de

A specific application of this compound is seen in mass spectrometry studies investigating the fragmentation of phenoxide ions in the gas phase. In a study of collisionally activated dissociation (CAD), the fragmentation pathways of the phenoxide anion were explored using various deuterated phenols, including this compound (referred to as compound 4 in the study). researchgate.net The analysis of the daughter ions formed from the dissociation of the 3,5-dideuteriophenoxide anion helped to propose mechanisms for the formation of key fragments.

For instance, the study proposed mechanisms for the formation of daughter ions such as [C₆H₃]⁻, [C₅H₅]⁻, and [C₂HO]⁻ from the parent phenoxide ion. researchgate.net By tracking the deuterium labels from this compound into the fragment ions, researchers can deduce which hydrogen atoms from the original ring are retained and which are lost, thereby mapping the bond cleavage and rearrangement processes that constitute the fragmentation mechanism.

| Parent Ion | Deuterated Analog Used | Observed Daughter Ions | Mechanistic Insight Gained |

|---|---|---|---|

| Phenoxide Ion (from Phenol) | 3,5-Dideuteriophenoxide | [C₆H₃]⁻, [C₅H₅]⁻, [C₂HO]⁻ | Elucidation of hydrogen loss and ring cleavage pathways. researchgate.net |

Influence of Deuterium Substitution on Reaction Rates, Equilibria, and Stereoselectivity

Deuterium substitution can influence reaction rates, chemical equilibria, and the stereochemical outcome of a reaction.

Reaction Rates: As established by KIE principles, substituting hydrogen with deuterium typically slows down reactions where the C-H bond is broken in the rate-determining step. wikipedia.org For this compound, reactions involving electrophilic attack at the deuterated 3- or 5-positions would be expected to be slower than for non-deuterated phenol. Conversely, for reactions at the hydroxyl group, such as O-H bond cleavage, this compound would exhibit only a small secondary KIE, while phenol-d1 (C₆H₅OD) would show a large primary KIE.

Equilibria: Isotope effects can also shift the position of a chemical equilibrium. The equilibrium isotope effect (EIE) arises from the differences in zero-point energies between the reactants and products. Generally, the heavier isotope (D) prefers to be in the more strongly bonded state.

Stereoselectivity: A steric isotope effect can arise because the C-D bond has a slightly smaller vibrational amplitude and effective size than a C-H bond. wikipedia.org While this effect is small, it can influence the stereoselectivity of a reaction by subtly altering non-bonded steric interactions in the transition state, potentially favoring the formation of one stereoisomer over another.

Investigation of Quantum Tunneling Contributions to Observed Kinetic Isotope Effects

In some reactions, particularly those involving the transfer of light particles like hydrogen, a quantum mechanical phenomenon known as tunneling can occur. mit.eduscitechdaily.com Tunneling allows a particle to pass through a reaction's energy barrier rather than going over it, which is the only path allowed by classical mechanics. mit.eduscitechdaily.comazoquantum.com

This phenomenon can lead to several observable consequences:

Inflated KIEs: Tunneling is much more significant for the lighter hydrogen isotope (protium) than for deuterium. This can result in unusually large primary KIEs, often exceeding the semi-classical limit of ~7 at room temperature.

Non-linear Arrhenius Plots: The rate of a reaction with a significant tunneling contribution may show a non-linear relationship between ln(k) and 1/T.

Breakdown of the Rule of the Product: The KIE of a doubly labeled species may not equal the product of the individual primary and secondary KIEs, which is another indicator of tunneling.

While the study of quantum tunneling is a frontier in physical organic chemistry, specific investigations quantifying its contribution in reactions involving this compound are not widely reported. However, the principles suggest that in any reaction of this molecule involving hydrogen transfer from the ring, the possibility of tunneling should be considered, especially at low temperatures. scitechdaily.com

Photoreduction Mechanisms of Phenols Explored Through Deuterium-Labeling Studies

Photochemical reactions, initiated by the absorption of light, often involve complex, multi-step mechanisms with radical intermediates. nih.gov Deuterium-labeling studies are a powerful technique for unraveling these pathways. Isotopic labeling helps to determine whether reaction pathways are intramolecular or intermolecular. nist.gov

In the context of the photoreduction of phenols, deuterium labeling can distinguish between different potential hydrogen sources in the reduction process. For example, in the photoreduction of a phenol in the presence of a reducing agent like sodium borohydride, using D₂O as a solvent or a deuterated reducing agent (NaBD₄) can help identify the origin of the hydrogen atoms added to the aromatic ring. Studies on the photoreduction of phenols have suggested a mechanism involving the interaction of phenoxyl radicals with the reducing agent and solvated electrons. researchgate.net Using a specifically labeled substrate like this compound would allow researchers to track the fate of the original ring hydrogens versus those introduced during the reaction, providing a clearer picture of the reduction mechanism.

Radical Abstraction Reactions from Phenolic Hydroxyl Groups: Insights from Deuterated Analogs

Phenols are excellent antioxidants, a property that stems from their ability to donate a hydrogen atom from their hydroxyl group to quench reactive radicals. nih.gov The study of this hydrogen atom transfer (HAT) process is greatly aided by the use of deuterated analogs.

When studying the abstraction of the phenolic hydrogen, the ideal deuterated analog is one where the hydroxyl hydrogen is replaced by deuterium (e.g., C₆H₅OD). This substitution leads to a large primary KIE, confirming that the O-H bond cleavage is the rate-limiting step in the radical scavenging reaction.

In this context, this compound serves as an important control compound. By comparing the radical abstraction rate from phenol, phenol-d1 (C₆H₅OD), and this compound, researchers can isolate the electronic and secondary isotope effects of ring deuteration from the primary isotope effect of O-D bond cleavage. This allows for a more nuanced understanding of the factors influencing the reactivity of the phenolic hydroxyl group. For instance, studies on the reaction of hydroxyl radicals with aromatic compounds have shown that both addition to the ring and hydrogen abstraction can occur. Using this compound could help differentiate the kinetics of hydrogen abstraction from the C-H positions versus the O-H position.

Hydrogen/Deuterium Exchange Mechanisms on Heterogeneous Catalytic Surfaces

The study of hydrogen/deuterium (H/D) exchange reactions on the surfaces of heterogeneous catalysts provides fundamental insights into catalytic mechanisms, including the activation of C-H bonds. While specific studies focusing exclusively on this compound are not extensively documented, the behavior of phenol on various metal catalysts allows for a clear understanding of the mechanistic principles that would govern the exchange of the remaining protons in this compound.

Heterogeneous metal catalysts, such as platinum and palladium, are known to facilitate H/D exchange on aromatic rings. The general mechanism involves the dissociative chemisorption of both the aromatic substrate and the deuterium source (e.g., D2 gas or D2O) onto the catalyst surface. For phenol, the molecule adsorbs onto the metal surface, and through a series of steps involving the formation of various surface intermediates, the hydrogen atoms on the aromatic ring are exchanged for deuterium atoms.

Research has shown that platinum catalysts tend to be more effective for the deuteration of aromatic positions compared to palladium catalysts under milder conditions. mdpi.com For instance, the efficient deuteration of phenol has been achieved in the presence of 5% Pt/C at room temperature. mdpi.com A plausible mechanism suggests that the C-H bond of the substrate undergoes oxidative addition to the active metal(0) species, forming a metal(II) intermediate. jst.go.jp Subsequent H/D exchange occurs on the metal center, followed by reductive elimination to release the deuterated product. jst.go.jp

The regioselectivity of the H/D exchange is influenced by the catalyst and the substituents on the aromatic ring. In the case of phenol, the hydroxyl group can direct the deuteration. However, studies on various substituted aromatics indicate that steric hindrance can play a significant role, with ortho positions sometimes showing lower levels of deuterium incorporation. academie-sciences.fr

For this compound, the pre-existing deuterium atoms at the meta positions would allow researchers to probe the relative reactivity of the ortho and para C-H bonds towards catalytic H/D exchange. Based on general findings for phenol, it is expected that the remaining protons at the C-2, C-4, and C-6 positions would undergo exchange with a deuterium source in the presence of a suitable heterogeneous catalyst like Pt/C. The rate and extent of this exchange would provide valuable data on the directing effects of the hydroxyl group and the influence of the existing deuterium atoms on the subsequent activation of the other C-H bonds.

Table 1: Catalytic Systems for Hydrogen-Deuterium Exchange of Phenol

| Catalyst | Deuterium Source | Temperature (°C) | Observations | Reference |

| 5% Pt/C | D₂O | Room Temp. | Efficient deuteration of aromatic positions. | mdpi.com |

| 10% Pd/C | D₂O | 180 | Higher temperature required for similar deuteration levels as Pt/C. | mdpi.com |

| Pt/C | D₂O / i-PrOH | 80 | Nearly quantitative deuterium content with quantitative yield. | jst.go.jp |

| Ru/C | H₂/D₂O | 275 | Active for hydrogenation and subsequent deoxygenation. | acs.org |

Studies on Polymerization Inhibition and Chain Transfer Constants Mediated by Deuterated Phenols

Phenols are known to act as inhibitors or retarders in free-radical polymerization by donating their phenolic hydrogen atom to a growing polymer radical, thus terminating the chain. The resulting phenoxy radical is generally less reactive and less likely to initiate a new polymer chain. The use of deuterated phenols, such as this compound, is a classic method to investigate the mechanism of this inhibition and to determine the kinetic isotope effect (KIE) of the hydrogen abstraction step.

In the context of polymerization, the chain transfer constant (Cₓ) quantifies the efficiency of a chain transfer agent. A higher Cₓ indicates a more effective chain transfer agent. The primary mechanism of inhibition by phenols is the transfer of the hydrogen atom from the hydroxyl group.

In contrast, studies on the polymerization of styrene (B11656) have shown a more pronounced retardation effect by phenols. cdnsciencepub.com When deuterated phenols were used in styrene polymerization, the decrease in the rate and degree of polymerization was significantly less than with the corresponding non-deuterated phenols. cdnsciencepub.com This indicates a substantial primary kinetic isotope effect, where the breaking of the O-H bond is slower than the breaking of the O-D bond, and confirms that the abstraction of the phenolic hydrogen is the rate-determining step in the inhibition process. cdnsciencepub.comcdnsciencepub.com The transfer constant for hydrogen abstraction from a deuterated phenol was found to be less than 20% of that for the normal phenol in styrene polymerization. cdnsciencepub.com

The use of this compound (specifically, phenol-d5 (B121304), which includes deuteration at the 3 and 5 positions) in these types of studies allows for the isolation of the phenolic O-H bond's role. The inertness of the C-D bonds at the 3 and 5 positions ensures that any observed inhibition is almost exclusively due to the phenolic group, thereby simplifying the kinetic analysis.

Table 2: Effect of Deuteration on Phenolic Inhibition in Polymerization

| Monomer | Phenol Type | Effect on Polymerization Rate | Chain Transfer Constant (Cₓ) | Conclusion | Reference |

| Methyl Methacrylate | Normal Phenols | Small retardation | Small (e.g., 0.0026 for pyrogallol) | Phenols are weak chain transfer agents. | cdnsciencepub.comresearchgate.netcdnsciencepub.com |

| Methyl Methacrylate | Deuterated Phenols | No measurable effect | Not measurable | Attack occurs mainly at the O-H group. | cdnsciencepub.comresearchgate.netcdnsciencepub.com |

| Styrene | Normal Phenols | Significant retardation | Approx. 10⁻² to 10⁻¹ for strong retarders | Phenols can be effective retarders. | cdnsciencepub.com |

| Styrene | Deuterated Phenols | Much less retardation than normal phenols | < 0.2 of the normal phenol's Cₓ | Confirms H-abstraction from O-H is rate-determining. | cdnsciencepub.comcdnsciencepub.com |

Theoretical and Computational Chemistry of 3,5 Dideuteriophenol and Deuterated Phenols

Quantum Chemical Calculations for Electronic Structure, Stability, and Reaction Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like 3,5-dideuteriophenol. northwestern.edu These methods, rooted in solving the Schrödinger equation, provide a detailed picture of the electronic wavefunction, from which numerous molecular properties can be derived. northwestern.edulsu.edu Calculations can determine molecular structure, including bond lengths and angles, as well as electronic energy, which relates to bond energies and enthalpies of formation. northwestern.edu

For deuterated phenols, these calculations can elucidate the stability of various conformations and the energetics of potential reactions. For instance, studies on vanillin, a related phenolic compound, have utilized methods like Hartree-Fock (HF) and Density Functional Theory (DFT) to scan potential energy surfaces and identify stable conformations. ncsu.edu Such calculations also reveal the relative strengths of different chemical bonds within the molecule, predicting which are more susceptible to cleavage during reactions like pyrolysis. ncsu.edu For example, in a lignin (B12514952) model dimer, calculations showed that the β-O bond is the most likely to break, leading to the formation of phenolic compounds. ncsu.edu

The stability of complexes involving phenols, such as phenol-water clusters, has also been investigated using quantum chemical methods. researchgate.net Techniques like Møller-Plesset perturbation theory (MP2) are used to optimize the geometry of these clusters and calculate their binding energies, providing insight into intermolecular interactions. researchgate.net The accuracy of these calculations is crucial and can be improved by accounting for factors like basis set superposition error. researchgate.net

Table 1: Calculated Properties of Phenolic Compounds and Related Species

| Compound/System | Calculation Method | Calculated Property | Finding |

| Vanillin | HF, DFT, MP2, CBS | Bond Strengths | Temperature has minimal impact on bond strength; the O-CH3 bond in the methoxyl group is the weakest. ncsu.edu |

| Lignin Dimer (G-type) | MP2/6-31G | Bond Stability | The stability order of bonds is O-4 > 1-α > α-β > β-O, with the β-O bond being the most likely to cleave. ncsu.edu |

| Phenol-(H₂O)n clusters | MP2 | Binding Energies | Calculated binding energies (De) for phenol-water minima are larger than previous theoretical estimates. researchgate.net |

| 3- and 4-Nitrobenzaldehyde Oxime | HF, DFT/B3LYP/6-311++G(d, p) | Geometric Parameters, Vibrational Frequencies, NMR Shifts | Good agreement with experimental data. nih.gov |

| Dimethyl Ether and Ethanol | Quantum Chemical Calculations | Electronic Structure, Thermodynamic Properties | Provided insights into the reaction of their conversion to 1,3-butadiene. researchgate.net |

Density Functional Theory (DFT) Studies on Reaction Pathways, Intermediates, and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions involving phenols and their deuterated analogues. researchgate.netimperial.ac.ukwiley-vch.de DFT allows for the detailed exploration of reaction pathways, the characterization of transient intermediates, and the determination of the structure and energy of transition states. acs.orgnih.govsioc-journal.cn

For example, DFT calculations have been instrumental in understanding the mechanism of benzene (B151609) hydroxylation to phenol (B47542) promoted by copper-oxygen species. acs.org These studies can identify the most likely active species and map out the entire reaction energy profile, including the Gibbs free energy of intermediates and transition states. acs.org Similarly, DFT has been used to study the reaction of phenols with radicals, providing insights into whether the reaction proceeds via a hydrogen atom transfer (HAT) or a proton-coupled electron transfer (PCET) mechanism. ustc.edu.cn The calculated transition state structures can reveal important details about the reaction mechanism. ustc.edu.cn

In the context of deuterated phenols, DFT is crucial for studying kinetic isotope effects (KIEs). For instance, in a study of the addition of phenol to glycal, DFT calculations were used to support a concerted mechanism by comparing theoretical and experimental KIEs. nih.gov The calculations can predict the energies of transition states and intermediates, helping to elucidate the reaction mechanism. nih.govnih.gov DFT has also been applied to study the pyrolysis mechanisms of related nitrogen-containing aromatic compounds, where it can locate transition states for homolytic bond cleavage and predict the subsequent reaction pathways. sioc-journal.cn

Table 2: DFT Studies on Reactions of Phenolic and Related Compounds

| Reaction | DFT Functional/Basis Set | Focus of Study | Key Finding |

| Benzene hydroxylation by a copper-oxygen species | DFT | Reaction pathway, active species, intermediates, transition states | A CuII(μ-O•)(μ-OH)CuII complex was proposed as the active species, proceeding through an oxygen-rebound mechanism. acs.org |

| Phenol addition to glycal | B3LYP/6-31+G(d,p) with SMD | Reaction mechanism, kinetic isotope effect | The reaction proceeds via a concerted transition state, consistent with experimental KIE values. nih.gov |

| Reaction of phenols with DPPH radical | DFT | Reaction mechanism (HAT vs. PCET), transition states | The reaction proceeds via a late, product-like transition state. ustc.edu.cn |

| Cycloisomerization of a triazatriacetylenic macrocycle | DFT | Reaction pathway, intermediates, transition states | The reaction is under kinetic control, not thermodynamic control. nih.gov |

| Pyrolysis of 3-nitro-1,2,4-triazol-5-one (NTO) | BS-UB3LYP/6-311+G** | Pyrolysis mechanism, transition states for homolytic cleavage | The rate-determining step is the homolytic cleavage of the C-NO₂ bond. sioc-journal.cn |

Computational Modeling of Mass Spectrometric Fragmentation Pathways: Validation with Deuterium-Labeled Species

Computational modeling plays a vital role in understanding and predicting the fragmentation patterns observed in mass spectrometry (MS). When combined with experiments using deuterium-labeled compounds like this compound, these models can be powerfully validated.

Quantum chemistry methods, such as DFT and semi-empirical methods like AM1, can be used to model the structures of neutral molecules and their protonated or deprotonated forms. gre.ac.uk By calculating changes in bond lengths upon ionization, it's possible to predict which bonds are weakened and therefore more likely to break during collision-induced dissociation (CID). gre.ac.uk This approach has shown success in predicting the cleavage of polarized bonds in protonated molecules. gre.ac.uk

Deuterium (B1214612) labeling is a key experimental technique for validating proposed fragmentation mechanisms. researchgate.net By observing the mass shifts in fragment ions when hydrogen atoms are replaced with deuterium, the location of atoms in the fragments can be determined, confirming or refuting a proposed pathway. For example, deuterium labeling was used to validate the fragmentation pattern of capsaicinoids, confirming the involvement of phenolic and amidic hydrogens in the fragmentation process. researchgate.net

The integration of computational modeling with deuterium labeling provides a robust methodology for elucidating complex fragmentation pathways. This combined approach is essential for the structural identification of unknown compounds in fields like metabolomics, where fragmentation patterns are a primary source of structural information. nih.gov

Table 3: Validation of Mass Spectrometric Fragmentation using Deuterium Labeling

| Compound Class | Mass Spectrometry Technique | Computational Method | Role of Deuterium Labeling |

| Small molecules (general) | Collision-Induced Dissociation (CID) | DFT, AM1 | To validate predictions of bond cleavage based on bond elongation upon protonation. gre.ac.uk |

| Capsaicinoids | Electron Ionization (EI), CID, High-Resolution MS (HRMS) | Not specified | To confirm the proposed fragmentation mechanism by tracking the exchangeable phenolic and amidic hydrogens. researchgate.net |

| Epimetabolites (general) | High-Resolution GC-Accurate Mass Spectrometry | In silico spectra prediction (CFM-ID, MS-FINDER) | Stable isotope labeling helps in determining the number of acidic protons and confirming elemental formulas. nih.gov |

Application of Transition State Theory and Variational Transition State Theory in Kinetic Isotope Effect Prediction

Transition State Theory (TST) and its more advanced form, Variational Transition State Theory (VTST), are theoretical frameworks used to calculate reaction rates and predict kinetic isotope effects (KIEs). wikipedia.org The KIE, the ratio of the rate constant of a reaction with a light isotope to that with a heavy isotope, is a sensitive probe of the reaction mechanism, particularly the nature of the transition state. wikipedia.org

Conventional TST assumes a single, well-defined transition state at the saddle point of the potential energy surface. mdpi.com However, for many reactions, especially those with low or no energy barriers, the location of the bottleneck to reaction can vary with temperature. VTST addresses this by optimizing the location of the transition state (the dividing surface) to minimize the calculated rate constant, leading to more accurate predictions. osti.gov

Deuterium KIEs are particularly informative. In the gas-phase SN2 reactions, for example, the typically observed small inverse KIEs at room temperature result from a balance between a normal rotational contribution and a significant inverse vibrational contribution. mdpi.com VTST, combined with methods to account for quantum mechanical tunneling (like the small-curvature tunneling (SCT) method), can accurately predict these effects and their temperature dependence. mdpi.com

For reactions in solution, such as proton transfer in a phenol-amine complex, VTST can be combined with models that describe the influence of the solvent, like the Generalized Langevin Equation (GLE). researchgate.net This allows for the calculation of rate constants and KIEs in condensed phases, accounting for both the potential of mean force and dynamic solvent effects (nonequilibrium solvation). researchgate.net Such calculations have shown that factors like quantum tunneling and variational optimization of the transition state can have very large effects on the predicted KIEs. osti.gov

Table 4: Application of TST and VTST in KIE Prediction

| Reaction System | Theoretical Method | Key Finding |

| General A + BC reactions | VTST (CVT, µVT, ICVT) | VTST predictions can differ considerably from conventional TST, especially for 3D reactions and at higher temperatures. |

| H + CH₄/CD₄ | VTST with tunneling corrections | Both variational optimization of the transition state and tunneling have large effects on the secondary deuterium KIEs. osti.gov |

| Gas-phase SN2 reactions | TST, CVT/SCT | The temperature dependence of deuterium KIEs arises from the interplay of temperature-dependent vibrational and temperature-independent rotational contributions. mdpi.com |

| Proton transfer in a phenol-amine complex in polar solvent | VTST with GLE and multidimensional tunneling | Clarified the contributions of classical vibrations, harmonic approximations, quantum effects, and nonequilibrium solvation to the reaction rate and KIE. researchgate.net |

Molecular Dynamics Simulations for Understanding Deuterated Phenol Interactions in Solvation and Complex Environments

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the behavior of molecules, including deuterated phenols, in complex environments like solutions or biological systems. stanford.eduutupub.fi By simulating the motions of atoms over time, MD can provide detailed insights into intermolecular interactions, solvation structures, and dynamic processes. utupub.firutgers.edu

In the context of deuterated phenols, MD simulations can be used to study their interactions with solvent molecules. For example, simulations of phenol-OD in a mixed benzene/CCl₄ solvent have been used to understand the formation and dissociation dynamics of the phenol-benzene complex. stanford.edu These simulations can calculate experimental observables like infrared spectra, which can then be compared to experimental data to validate the force field used in the simulation. stanford.edu The simulations can also provide information that is difficult to obtain experimentally, such as the distribution of solvent molecules in the first solvation shell of the phenol. stanford.edu

MD simulations are also crucial for understanding how solutes affect the properties of the surrounding solvent and vice-versa. nih.gov For instance, simulations of a probe molecule in CO₂-expanded solvents revealed that the solvation dynamics are biexponential and that the local solvent environment is affected by a combination of rotational and diffusive transport dynamics of the solvent molecules. nih.gov

Furthermore, MD simulations can be coupled with quantum mechanics (QM/MM simulations) to study systems where electronic effects are important, such as ion solvation. mdpi.com This approach treats a small, critical part of the system with quantum mechanics while the rest is treated with classical mechanics, providing a balance between accuracy and computational cost. mdpi.com These methods are increasingly used to refine our understanding of interactions at the atomic level. utupub.fi

Table 5: Molecular Dynamics Simulation Studies of Phenols and Related Systems

| System | Simulation Type | Focus of Study | Key Finding |

| Phenol-OD in benzene/CCl₄ | Classical MD | Formation and dissociation of the phenol-benzene complex | The distribution of benzene and CCl₄ in the first solvation shell is not random; there are significant probabilities of finding phenol in a pure environment of either solvent. stanford.edu |

| Phenol and para-chlorophenol with sepiolite (B1149698) clay | Classical MD | Adsorption mechanism and sites | The hydroxyl group is the primary adsorption site for phenol, with its oxygen atom being a strong candidate for hydrogen bonding. mdpi.com |

| Coumarin 153 in CO₂-expanded methanol (B129727) and acetone | Classical MD | Solvation dynamics and solvent reorganization | Solvation times are nearly constant up to 80% CO₂, with the greatest tunability in solvation beyond this composition. nih.gov |

| Alanine dipeptide and Protein G | 3D-RISM coupled with MD | Solvation structure and dynamics | An accelerated method for simulating large biomolecules by contracting solvent degrees of freedom. rutgers.edu |

| Am(III) complexation in an ionic liquid | Classical MD | Complexation structure and solvation environment | The imidazolium (B1220033) arms of the ligand attract anions, influencing the secondary solvation environment of the metal center. osti.gov |

Advanced Applications of 3,5 Dideuteriophenol in Diverse Research Fields

Analytical Chemistry Methodologies Enhancements

The strategic incorporation of deuterium (B1214612) atoms into molecules offers significant advantages in analytical chemistry. 3,5-Dideuteriophenol, a selectively deuterated version of phenol (B47542), serves as a powerful tool for enhancing the precision, accuracy, and scope of various analytical techniques.

Tracers in Metabolomic and Pharmacokinetic Investigations to Delineate Biological Pathways

Stable isotope tracers, like this compound, are invaluable tools in metabolomics and pharmacokinetic studies for tracing the metabolic fate of compounds and elucidating biological pathways. nih.govnih.gov By introducing a deuterated compound into a biological system, researchers can follow its journey and identify its metabolites using mass spectrometry. nih.gov

In metabolomic studies , this compound can be used to track the biotransformation of phenol. The deuterium atoms act as a "heavy" label, allowing for the differentiation of the administered compound and its metabolites from the endogenous pool of unlabeled molecules. nih.gov This enables the identification of novel metabolic pathways and provides insights into the enzymatic reactions involved.

In pharmacokinetic investigations , deuterated compounds are used to determine the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. juniperpublishers.com The use of a deuterated analog allows for more accurate measurement of the parent compound and its metabolites in various biological fluids and tissues over time. juniperpublishers.com This information is crucial for understanding a drug's half-life, bioavailability, and potential for drug-drug interactions.

Biomarker Identification and Relative Quantification in Biological Samples

The identification and quantification of biomarkers in biological samples are essential for disease diagnosis, prognosis, and monitoring treatment efficacy. nih.govnih.gov Mass spectrometry-based proteomics and metabolomics are powerful platforms for biomarker discovery. nih.govnih.gov

Isotopically labeled internal standards, including deuterated compounds like this compound, play a critical role in the relative quantification of potential biomarkers. nih.gov In a typical workflow, a labeled internal standard is spiked into different biological samples (e.g., healthy vs. diseased). By comparing the peak intensities or areas of the endogenous analyte to the labeled standard across the samples, researchers can determine the relative abundance of the potential biomarker. nih.gov This approach helps to minimize analytical variability and increases the confidence in identifying true biological differences. mdpi.com

Environmental and Materials Sciences: Assessment of Interfacial Interactions, Sorption, and Immobilization Processes (e.g., Waste Solidification)

In environmental and materials science, understanding the interactions between organic compounds and various surfaces is crucial for applications such as pollution remediation and waste management. tuni.fijhu.edu this compound can be employed as a tracer to study the sorption and immobilization of phenolic compounds onto different materials.

For instance, in studies related to waste solidification, deuterated phenol can be used to assess the effectiveness of different binder materials in sequestering phenolic contaminants. By analyzing the leachates for the presence of the deuterated compound, researchers can quantify the extent of immobilization and evaluate the long-term stability of the solidified waste form. The distinct mass of the deuterated phenol allows for its unambiguous detection and quantification even in complex environmental matrices.

Advancements in Organic Synthesis and Reaction Pathway Control via Deuterium Labeling

Deuterium labeling is a powerful technique in organic synthesis for elucidating reaction mechanisms and controlling reaction pathways. researchgate.net The replacement of a hydrogen atom with a deuterium atom can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE).

By strategically placing deuterium atoms at specific positions in a molecule, such as in this compound, chemists can probe the mechanism of a reaction. researchgate.net If the bond to the deuterium atom is broken in the rate-determining step of the reaction, a primary KIE will be observed, meaning the reaction will be slower compared to the non-deuterated analog. This information is invaluable for understanding the transition state of the reaction and for optimizing reaction conditions.

Furthermore, deuterium labeling can be used to control the regioselectivity and stereoselectivity of a reaction. researchgate.net In some cases, the presence of deuterium can favor one reaction pathway over another, leading to the formation of a desired product with higher purity and yield.

Development of Deuterated Pharmaceutical and Agrochemical Candidates

The "deuterium switch" is a strategy in drug discovery where hydrogen atoms at metabolically vulnerable positions in a drug molecule are replaced with deuterium. nih.gov This can lead to significant improvements in the pharmacokinetic properties of the drug, such as a longer half-life, reduced metabolic clearance, and lower toxicity. juniperpublishers.com The stronger carbon-deuterium bond compared to the carbon-hydrogen bond makes it more resistant to enzymatic cleavage, thus slowing down the rate of metabolism. juniperpublishers.com

This compound can serve as a building block or a synthon for the synthesis of more complex deuterated pharmaceutical and agrochemical candidates. google.com By incorporating the dideuteriophenyl moiety into a lead compound, medicinal and agricultural chemists can explore the potential benefits of deuteration on the compound's efficacy, safety, and metabolic stability. This approach has the potential to lead to the development of improved drugs with better therapeutic profiles and more effective and environmentally friendly agrochemicals.

| Application Area | Specific Use of this compound | Research Findings and Implications |

| Pharmaceuticals | Building block for deuterated drugs. google.com | Can lead to improved pharmacokinetic properties, such as increased metabolic stability and reduced toxicity. juniperpublishers.comnih.gov |

| Agrochemicals | Synthon for deuterated pesticides and herbicides. | Potential for enhanced efficacy, reduced environmental impact, and improved crop safety. |

Enhancement of Metabolic Stability and Drug Half-Life through Deuteration

One of the most significant challenges in drug development is overcoming rapid metabolism, which can lead to a short drug half-life and the formation of toxic metabolites. juniperpublishers.comrsc.org Deuteration offers a promising strategy to enhance metabolic stability by slowing down the rate of metabolic reactions. bioscientia.de

The substitution of hydrogen with deuterium at metabolically vulnerable sites can significantly impede enzymatic breakdown, particularly by cytochrome P450 (CYP) enzymes. juniperpublishers.comresearchgate.net This is because the C-D bond is approximately 6 to 10 times more stable than the C-H bond, requiring more energy for cleavage. juniperpublishers.cominformaticsjournals.co.in This increased bond strength can lead to a longer biological half-life, allowing for less frequent dosing and potentially reducing adverse effects. informaticsjournals.co.inbioscientia.de The ultimate goal of deuteration in drug design is often to improve the pharmacokinetic profile, leading to better efficacy and safety. juniperpublishers.comresearchgate.net

While direct studies on this compound's impact on a specific drug's half-life are not detailed in the provided results, the principle is well-established. For instance, deuteration of the methoxy (B1213986) group in a compound, a common metabolic site, has been shown to improve metabolic stability and result in slower plasma clearance. juniperpublishers.com Similarly, deuterating aromatic rings, like the phenol in this compound, can protect against oxidation by P450 enzymes. researchgate.net

| Parameter | Description | Implication of Deuteration |

| Metabolic Stability | The susceptibility of a compound to be broken down by metabolic enzymes. researchgate.net | Increased stability due to the stronger C-D bond. juniperpublishers.cominformaticsjournals.co.in |

| Drug Half-Life (t½) | The time it takes for the concentration of a drug in the body to be reduced by half. nih.gov | Prolonged half-life, potentially leading to reduced dosing frequency. informaticsjournals.co.inbioscientia.de |

| Intrinsic Clearance (Clint) | A measure of the metabolic capacity of the liver for a drug. researchgate.netsrce.hr | Reduced clearance, indicating slower metabolism. juniperpublishers.com |

Optimization of Pharmacokinetics and Pharmacodynamics in Drug Design

Pharmacokinetics (PK) describes what the body does to a drug (absorption, distribution, metabolism, and excretion - ADME), while pharmacodynamics (PD) describes what the drug does to the body. alimentiv.comnih.gov These two concepts are intrinsically linked, and optimizing both is crucial for developing safe and effective therapies. alimentiv.com

The use of deuterated compounds like this compound can significantly influence a drug's PK profile. By slowing metabolism, deuteration can increase the drug's exposure in the body (Area Under the Curve or AUC), leading to a more sustained therapeutic effect. jnmjournal.org This modification generally has minimal impact on the drug's pharmacodynamics, as the shape and size of the deuterated molecule are very similar to its non-deuterated counterpart, allowing it to bind to its biological target with similar efficacy. researchgate.netnih.gov

The process of drug development can be long and costly, with many candidates failing due to poor metabolic stability or toxicity. juniperpublishers.com Incorporating deuterium at strategic positions, guided by metabolic studies, can be a key optimization strategy. juniperpublishers.com For example, if a phenol moiety is identified as a primary site of metabolism (SoM), using this compound in the synthesis of a drug candidate could preemptively address this liability. nih.gov

| PK/PD Parameter | Description | Effect of Deuteration |

| Absorption | The process of a drug entering the bloodstream. nih.gov | Generally minimal change. |

| Distribution | The dispersion of a drug throughout the body's tissues. nih.gov | Generally minimal change. nih.gov |

| Metabolism | The breakdown of a drug by the body. nih.gov | Slower metabolism due to the kinetic isotope effect. informaticsjournals.co.in |

| Excretion | The elimination of a drug and its metabolites from the body. nih.gov | Slower excretion as a result of slower metabolism. |

| Pharmacodynamics | The relationship between drug concentration and its effect. alimentiv.com | Typically retained, as the drug's interaction with its target is unchanged. bioscientia.de |

Application as Positron Emission Tomography (PET) Imaging Agents

Positron Emission Tomography (PET) is a powerful functional imaging technique that uses radioactive tracers to visualize and measure metabolic processes in the body. wikipedia.org A significant challenge in PET imaging is the potential for the radiotracer to be metabolized, creating radioactive metabolites that can interfere with the image and complicate interpretation.

Deuteration is an attractive strategy to minimize the formation of these radiometabolites. By replacing hydrogen with deuterium at sites prone to metabolic attack, the stability of the radiotracer is increased. This leads to a clearer PET signal from the target area and can reduce off-target signals, such as the accumulation of [18F]F- in bones due to defluorination. researchgate.net

For example, the development of highly deuterated PET agents for imaging β-amyloid plaques in Alzheimer's disease has shown significantly lower bone uptake compared to their non-deuterated or less-deuterated counterparts. acs.org While specific applications of this compound in PET are not detailed, its use as a precursor for more complex PET tracers is a logical extension of these principles. A phenol group is a common structural motif in many biologically active molecules, and its deuteration could enhance the in vivo stability of a corresponding PET tracer.

| PET Tracer Characteristic | Challenge | Role of Deuteration |

| Metabolic Stability | Rapid metabolism of the tracer can lead to confounding signals from radiometabolites. | Increases stability, reducing the formation of unwanted radiometabolites. |

| Image Quality | Off-target accumulation of radiometabolites can obscure the target signal. researchgate.net | Improves image contrast and accuracy by minimizing off-target signals. researchgate.net |

| In Vivo Half-Life | A short half-life may not be sufficient for imaging. | Can be prolonged, providing a wider imaging window. |

Probes for Hyperpolarized Magnetic Resonance Imaging (HP-MRI)

Hyperpolarized Magnetic Resonance Imaging (HP-MRI) is an emerging technology that can provide real-time images of metabolic processes in the body. nih.gov This technique involves increasing the polarization of nuclei like carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N) by several orders of magnitude before injection. nih.gov A key limitation of HP-MRI is the short lifetime of this hyperpolarized signal, which decays exponentially according to the spin-lattice relaxation time (T1). rsc.orgescholarship.org

One effective strategy to prolong the T1 relaxation time is to substitute protons (¹H) with deuterium (²H) in the hyperpolarized molecule. rsc.orgescholarship.org Deuterium has a much smaller gyromagnetic ratio than hydrogen, which reduces the dipolar relaxation effects that cause the hyperpolarized signal to decay. rsc.org This has been shown to be particularly effective when the deuterium is directly attached to or adjacent to the hyperpolarized ¹³C nucleus. rsc.orgescholarship.org

Studies have demonstrated that deuteration can lead to a significant increase in T1 values. For example, for some ¹³C-labeled substrates, deuterium labeling resulted in a more than four-fold increase in T1. rsc.orgescholarship.org While this compound itself is not a direct HP-MRI probe, it represents a deuterated building block that could be incorporated into more complex molecules designed for this purpose. The presence of deuterium on the aromatic ring could help to extend the T1 of a nearby hyperpolarized nucleus.

| HP-MRI Parameter | Challenge | Role of Deuteration |

| Spin-Lattice Relaxation (T1) | Short T1 leads to rapid decay of the hyperpolarized signal, limiting imaging time. rsc.orgescholarship.org | Increases T1 by reducing dipolar relaxation, thus prolonging the signal lifetime. rsc.orgescholarship.org |

| Signal-to-Noise Ratio (SNR) | Rapid signal decay reduces the achievable SNR. | Improved SNR due to longer T1 allows for better image quality and longer acquisition times. researchgate.net |

| Probe Design | Synthesizing molecules that are both biologically relevant and have long T1 times. | Deuterated building blocks like this compound can be used to create novel probes with enhanced properties. |

Applications in Polymer Chemistry: Understanding and Modifying Material Properties

In polymer science, deuteration is a crucial tool, particularly for studies using neutron scattering. sine2020.eusci-hub.se This technique provides insights into the internal structure and dynamics of polymer chains, which is essential for developing new materials with improved properties. sine2020.eu Neutrons interact differently with hydrogen and deuterium, allowing researchers to use a technique called contrast variation to selectively highlight different parts of a polymer structure. sine2020.eu

To achieve this, specific monomers used to create the polymers must first be deuterated. sine2020.eu The synthesis of these deuterated monomers can be challenging and expensive. sine2020.eu However, having access to deuterated building blocks is vital for advancing the field. sci-hub.se

The incorporation of deuterium can also directly modify the properties of the resulting polymer. rsc.org For instance, in the synthesis of poly(N-isopropylacrylamide) (pNIPAM) microgels, the location of deuterium atoms was found to be critical. rsc.org Deuteration of the isopropyl group prevented the necessary cross-linking for microgel formation, whereas deuteration of the vinyl group allowed it. rsc.org This demonstrates how selective deuteration can be used to fine-tune the chemical and physical properties of polymers. rsc.orgrsc.org this compound could serve as a monomer or a modifying agent in the synthesis of specialized polymers, such as certain types of polyesters or polyurethanes, where the properties of the aromatic ring are important. thieme-connect.com

| Application in Polymer Chemistry | Description | Role of this compound |

| Neutron Scattering | A technique to study the structure and dynamics of polymers. sine2020.eu | Could be used as a deuterated monomer to create polymers with specific contrast for neutron scattering experiments. |

| Material Properties Modification | Altering the physical and chemical properties of a polymer. rsc.org | Incorporation could influence properties like thermal stability or cross-linking behavior. rsc.org |

| Synthesis of Deuterated Polymers | Creating polymers with deuterium at specific locations. sine2020.euthieme-connect.com | Can act as a fundamental building block for polymers containing a deuterated phenolic moiety. |

Future Directions and Emerging Research Avenues for Deuterated Phenols

Innovations in Catalytic and Stereoselective Deuteration Methods for Complex Structures

The development of efficient and selective methods for introducing deuterium (B1214612) into complex organic molecules remains a significant area of research. acs.org While traditional methods often require harsh conditions or lack regioselectivity, recent innovations are focusing on catalytic and stereoselective approaches.

Transition-metal catalysis, particularly with iridium, palladium, and ruthenium, has shown great promise for the directed deuteration of aromatic compounds. acs.orgthieme-connect.com Iridium catalysts, for instance, are highly effective for ortho-directed hydrogen isotope exchange (HIE) in the presence of deuterium gas. acs.org Palladium-catalyzed methods are being developed for the late-stage deuteration of arenes using heavy water (D₂O) as an inexpensive and readily available deuterium source. acs.org These methods often employ specialized ligands to achieve high degrees of deuterium incorporation and functional group tolerance, making them suitable for complex, pharmaceutically relevant substrates. acs.orgresearchgate.net